molecular formula C14H15NO2S B2571024 N-((5-(thiophen-2-yl)furan-2-yl)methyl)pent-4-enamide CAS No. 2097909-46-9

N-((5-(thiophen-2-yl)furan-2-yl)methyl)pent-4-enamide

Cat. No.: B2571024
CAS No.: 2097909-46-9
M. Wt: 261.34
InChI Key: BEIJAHZNVSSASU-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)furan-2-yl)methyl)pent-4-enamide is an organic compound that features a unique combination of thiophene and furan rings These heterocyclic structures are known for their significant roles in various chemical and biological processes

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been associated with a broad spectrum of biological activities , suggesting that this compound may also influence various biochemical pathways.

Result of Action

Similar compounds have shown diverse biological activities , suggesting that this compound may also have various molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)pent-4-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)furan-2-yl)methyl)pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the thiophene or furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, alcohol derivatives.

    Substitution: Alkylated thiophene or furan derivatives.

Scientific Research Applications

N-((5-(thiophen-2-yl)furan-2-yl)methyl)pent-4-enamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(thiophen-2-yl)furan-2-yl)methyl)pent-4-enamide is unique due to its combination of thiophene and furan rings, which provides a distinct set of chemical and biological properties

Properties

IUPAC Name

N-[(5-thiophen-2-ylfuran-2-yl)methyl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-2-3-6-14(16)15-10-11-7-8-12(17-11)13-5-4-9-18-13/h2,4-5,7-9H,1,3,6,10H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIJAHZNVSSASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC1=CC=C(O1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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